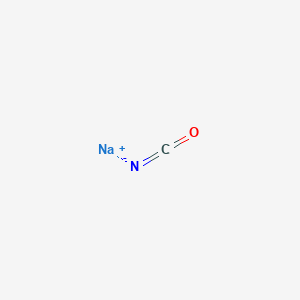








|
REACTION_CXSMILES
|
[C:1]([N:4]1[CH2:9][CH2:8][NH:7][CH2:6][CH2:5]1)(=[O:3])[CH3:2].Cl.[N-:11]=[C:12]=[O:13].[Na+]>O>[C:1]([N:4]1[CH2:9][CH2:8][N:7]([C:12]([NH2:11])=[O:13])[CH2:6][CH2:5]1)(=[O:3])[CH3:2] |f:2.3|
|


|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)N1CCNCC1
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
33 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
15.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[N-]=C=O.[Na+]
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
under stirring at ambient temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
DISSOLUTION
|
|
Details
|
dissolved
|
|
Type
|
TEMPERATURE
|
|
Details
|
After the solution was cooled
|
|
Type
|
CUSTOM
|
|
Details
|
at a temperature of 5 to 10° C
|
|
Type
|
CUSTOM
|
|
Details
|
Thereafter, the mixture was reacted for 4 hours at ambient temperature
|
|
Duration
|
4 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled on ice to −2 to 2° C
|
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at the same temperature for 2 hours
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
to precipitate 4-acetyl-1-piperazinecarboxamide crystals
|
|
Type
|
FILTRATION
|
|
Details
|
The crystals were collected at the same temperature by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with cold water (25 ml)
|
|
Type
|
CUSTOM
|
|
Details
|
dried under reduced pressure
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)N1CCN(CC1)C(=O)N
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 17.7 g | |
| YIELD: CALCULATEDPERCENTYIELD | 53% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |